

Protocol for the Synthesis of [18F]FDG Using Kryptofix 221

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Compound of Interest

Compound Name: Kryptofix 221

Cat. No.: B1219473

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Application Note and Detailed Protocol

This document provides a comprehensive protocol for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) utilizing **Kryptofix 221** (K222) as a phase transfer catalyst. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and radiopharmaceutical production.

Introduction

[18F]FDG is the most widely used radiopharmaceutical in Positron Emission Tomography (PET) imaging, primarily for oncological, neurological, and cardiological applications.^{[1][2][3][4][5]} The synthesis of [18F]FDG is most commonly achieved through a nucleophilic substitution reaction.^{[1][2][3][4][6][7]} This protocol details the synthesis of [18F]FDG using the Hamacher method, which employs 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) as a precursor and **Kryptofix 221** to facilitate the nucleophilic fluorination.^{[1][8][7][9]}

Kryptofix 221, a bicyclic polyether, plays a crucial role by forming a complex with potassium ions (K⁺), which are introduced with the [18F]fluoride. This complexation effectively sequesters the potassium ion, enhancing the nucleophilicity of the fluoride ion for its reaction with the mannose triflate precursor.^{[4][7][9]} The subsequent steps involve hydrolysis to remove the acetyl protecting groups, followed by purification of the final [18F]FDG product.^{[1][4][7][9]}

Synthesis Overview

The synthesis of [18F]FDG via nucleophilic substitution can be summarized in the following key stages:

- **Production of [18F]Fluoride:** [18F]Fluoride is produced in a cyclotron by proton bombardment of [18O]enriched water.[\[1\]\[2\]\[10\]\[11\]](#)
- **[18F]Fluoride Trapping and Elution:** The aqueous [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).[\[1\]\[4\]\[7\]\[9\]\[12\]](#) It is then eluted into the reaction vessel using a solution of **Kryptofix 221** and potassium carbonate in acetonitrile/water.[\[1\]\[4\]\[5\]\[7\]\[9\]\[12\]](#)
- **Azeotropic Drying:** The water is removed from the reaction mixture through azeotropic distillation with acetonitrile to ensure an anhydrous environment, which is critical for the nucleophilic reaction.[\[8\]\[9\]](#)
- **Nucleophilic Substitution (Radiolabeling):** The dried [18F]fluoride-Kryptofix complex reacts with the mannose triflate precursor in acetonitrile at an elevated temperature to form the acetylated intermediate, 2-deoxy-2-[18F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose ([18F]FTAG).[\[8\]\[9\]\[11\]](#)
- **Hydrolysis:** The acetyl protecting groups are removed from [18F]FTAG by either acidic or basic hydrolysis to yield [18F]FDG.[\[1\]\[9\]\[11\]\[12\]](#)
- **Purification:** The final [18F]FDG product is purified using a series of solid-phase extraction (SPE) cartridges (e.g., tC18, alumina) to remove unreacted reagents, byproducts, and **Kryptofix 221**.[\[1\]\[3\]\[4\]](#)
- **Quality Control:** The final product undergoes rigorous quality control tests to ensure its purity, sterility, and compliance with pharmacopeial standards before clinical use.[\[1\]\[2\]\[3\]\[5\]\[6\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of [18F]FDG using **Kryptofix 221**. These values may vary depending on the specific automated synthesis module and local laboratory conditions.

Table 1: Reagents and Typical Quantities

Reagent	Typical Amount	Purpose
Mannose Triflate	10 - 20 mg	Precursor for radiolabeling[10] [12]
Kryptofix 221	5 - 15 mg	Phase transfer catalyst[5]
Potassium Carbonate (K ₂ CO ₃)	1 - 5 mg	Base to facilitate elution and reaction
Acetonitrile	1 - 2 mL	Reaction solvent[11]
[18O]Enriched Water	~1 mL	Target material for [18F] production[12]
Hydrolysis Reagent (e.g., 1N HCl or 0.5N NaOH)	0.5 - 1 mL	Removal of acetyl protecting groups
Sterile Water for Injection	As required	Elution and final formulation

Table 2: Typical Reaction Parameters and Outcomes

Parameter	Typical Value
Radiolabeling	
Temperature	85 - 120 °C[9]
Time	5 - 15 minutes[9]
Hydrolysis	
Temperature	40 - 100 °C[12]
Time	5 - 15 minutes
Overall Synthesis	
Total Synthesis Time	25 - 60 minutes[12][13][14]
Radiochemical Yield (decay corrected)	50 - 85%[1][12]
Radiochemical Purity	> 95%[5][13][14]

Experimental Protocol

This protocol outlines the manual steps for the synthesis of [18F]FDG. In practice, these steps are typically performed in an automated synthesis module housed within a hot cell.

4.1. Materials and Equipment

- Automated synthesis module (e.g., GE TracerLab, Siemens Explora)
- Hot cell
- Cyclotron-produced [18F]fluoride in [18O]water
- Sterile vials and syringes
- Reagent kit containing:
 - Mannose triflate
 - Kryptofix 221**

- Potassium carbonate
- Acetonitrile (anhydrous)
- Sterile water
- Hydrolysis reagent (e.g., HCl or NaOH)
- Purification cartridges (e.g., QMA, tC18, Alumina N)[1]
- Sterile filter (0.22 µm)[3]

4.2. Step-by-Step Procedure

- Preparation of [18F]Fluoride:
 - The cyclotron-produced [18F]fluoride in [18O]water is transferred to the synthesis module.
 - The solution is passed through a pre-conditioned quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [18F]fluoride. The [18O]water is collected for recovery.[11]
- Elution of [18F]Fluoride:
 - A solution of **Kryptofix 221** and potassium carbonate in a mixture of acetonitrile and water is passed through the QMA cartridge to elute the [18F]fluoride into the reaction vessel.[1][5]
- Azeotropic Drying:
 - The reaction vessel is heated under a stream of nitrogen or under vacuum to perform azeotropic drying with acetonitrile. This step is typically repeated 2-3 times to ensure the reaction mixture is anhydrous. The temperature should not exceed 100°C to prevent the decomposition of **Kryptofix 221**. [8][9]
- Radiolabeling Reaction:

- A solution of mannose triflate in anhydrous acetonitrile is added to the dried [18F]fluoride-Kryptofix complex in the reaction vessel.
- The mixture is heated to approximately 85-120°C for 5-15 minutes to facilitate the nucleophilic substitution, yielding [18F]FTAG.[\[9\]](#)
- Hydrolysis:
 - After cooling, the reaction mixture containing [18F]FTAG is treated with either an acidic (e.g., 1N HCl) or basic (e.g., 0.5N NaOH) solution.
 - The mixture is heated to promote the hydrolysis of the acetyl protecting groups, yielding [18F]FDG.
- Purification:
 - The hydrolyzed solution is passed through a series of purification cartridges. A typical sequence includes a tC18 cartridge to remove unreacted mannose triflate and partially hydrolyzed intermediates, followed by an alumina N cartridge to remove any remaining fluoride and other impurities.[\[1\]](#)
 - The purified [18F]FDG is eluted with sterile water.
- Final Formulation:
 - The purified [18F]FDG solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.[\[3\]](#)
 - An aliquot is taken for quality control testing.

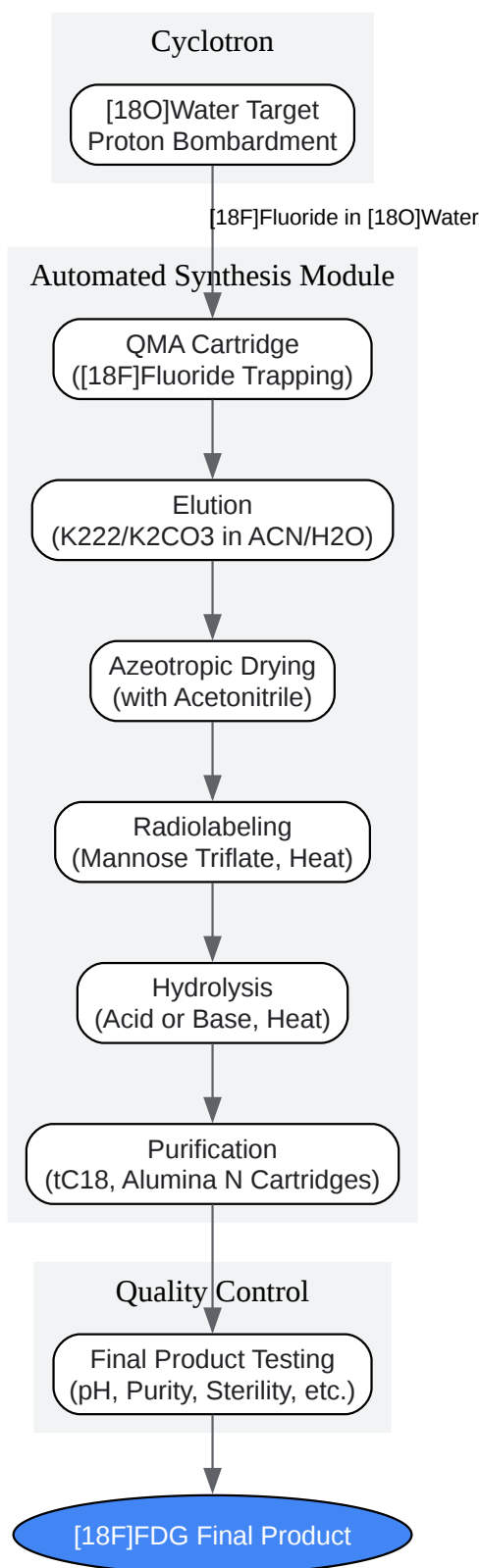
4.3. Quality Control

A series of quality control tests must be performed on the final [18F]FDG product before it is released for clinical use. These tests include:

- pH: The pH of the final product should be within the physiological range (typically 4.5-8.5).[\[1\]](#)

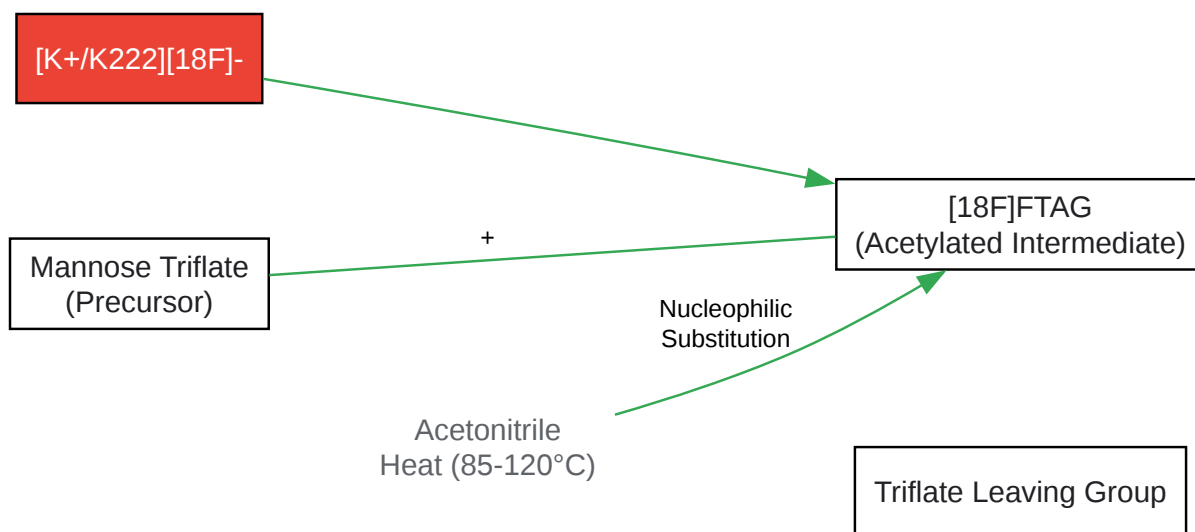
- Radiochemical Purity: Determined by radio-TLC or HPLC to ensure that the radioactivity is predominantly from [18F]FDG (>95%).[\[1\]](#)[\[6\]](#)
- Chemical Purity:
 - Residual Solvents (Acetonitrile, Ethanol): Measured by gas chromatography (GC) to ensure levels are below pharmacopeial limits.[\[1\]](#)[\[2\]](#)
 - **Kryptofix 221**: A spot test or TLC is used to confirm that the concentration of **Kryptofix 221** is below the acceptable limit (e.g., <50 µg/mL) due to its toxicity.[\[1\]](#)[\[3\]](#)
- Radionuclidic Purity: Confirmed by gamma spectroscopy.
- Sterility and Bacterial Endotoxins (LAL test): To ensure the product is free from microbial contamination and pyrogens.[\[1\]](#)[\[6\]](#)
- Filter Integrity Test: To confirm the integrity of the sterile filter used in the final formulation.[\[3\]](#)

Visualizations



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Caption: Overall workflow for the automated synthesis of $[18F]$ FDG.



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Caption: Core nucleophilic substitution reaction for [18F]FDG synthesis.

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